2-Amino-2-ethyl-1,3-propanediol

説明

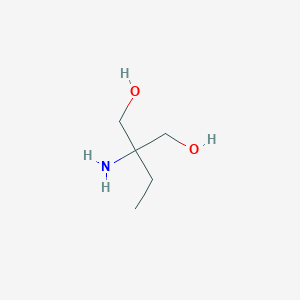

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-amino-2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-2-5(6,3-7)4-8/h7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOAOAKDONABGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029150 | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

115-70-8 | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoethyl propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AEPD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediol, 2-amino-2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2-ethyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-ethylpropanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-ETHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ADF1987D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Synthetic Routes for 2-Amino-2-ethyl-1,3-propanediol and its Derivatives

The synthesis of AEPD and its analogues has evolved from classical methods, such as the reduction of corresponding nitro compounds, to more refined and strategic approaches. drugfuture.comnveo.org Modern methodologies offer greater control over the molecular architecture, enabling the creation of complex derivatives.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, offering a direct pathway to amines from carbonyl compounds. acsgcipr.org This process typically involves the reaction of a ketone or aldehyde with an amine (or ammonia) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com For the synthesis of AEPD, this strategy would conceptually start from an ethyl-substituted β-hydroxy ketone precursor, such as 1,3-dihydroxy-2-butanone.

The selection of the reducing agent is critical for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com Several specialized hydride reagents have been developed for this purpose.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

| Reducing Agent | Chemical Formula | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | A versatile reducing agent, though it can also reduce the starting aldehyde or ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | A milder and more selective agent that is particularly effective at reducing imines under acidic conditions but is less reactive towards ketones and aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A non-toxic and effective alternative to NaBH₃CN, known for its mildness and selectivity for imines over other functional groups. acsgcipr.orgmasterorganicchemistry.com |

A diastereoselective approach to substituted 2-amino-1,3-propanediols has been demonstrated starting from Morita-Baylis-Hillman adducts, which are converted to a 2-oxo-1,3-propanediol derivative and then subjected to reductive amination using ammonium (B1175870) acetate (B1210297) and a reducing agent. scielo.br This highlights the potential for stereocontrolled synthesis of AEPD derivatives using this methodology.

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with the versatility of chemical reactions, offering unparalleled control over stereochemistry. nih.gov While specific chemo-enzymatic routes to AEPD are not extensively documented, established enzymatic methods for similar molecules provide a clear blueprint for potential strategies. acs.orgresearchgate.net

Enzymes, particularly lipases, are highly effective in the kinetic resolution of racemic mixtures and the asymmetrization of prochiral compounds. researchgate.net These strategies could be applied to precursors of AEPD to generate enantiomerically pure intermediates.

Table 2: Potential Chemo-Enzymatic Strategies for AEPD Synthesis

| Enzymatic Strategy | Description | Application to AEPD Synthesis |

|---|---|---|

| Kinetic Resolution | An enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, allowing for the separation of the fast-reacting enantiomer from the slow-reacting one. | A racemic esterified AEPD precursor could be selectively hydrolyzed by a lipase (B570770), yielding one enantiomer as an alcohol and leaving the other as an unreacted ester. researchgate.net |

| Desymmetrization | An enzyme selectively modifies one of two identical functional groups in a prochiral molecule, creating a chiral center. | A prochiral precursor, such as 2-ethyl-1,3-propanediol, could undergo lipase-catalyzed acylation to selectively form a monoester, thereby creating a chiral building block for AEPD. researchgate.net |

| Aldol Addition | Aldolase (B8822740) enzymes can catalyze the stereoselective formation of carbon-carbon bonds to create polyhydroxylated compounds. | Fructose-1,6-bisphosphate aldolase (FSA) has been used in three-component reactions involving aldehydes, hydroxy ketones, and amines to produce amino-diols and amino-polyols stereoselectively. acs.org |

These enzymatic transformations generate valuable chiral intermediates that can then be converted to the final AEPD target through conventional chemical synthesis.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. scielo.org.mx MCRs are valued for their atom economy, convergence, and ability to rapidly generate molecular complexity.

While a specific MCR for the direct synthesis of the AEPD scaffold is not prominently featured in the literature, the principles of MCRs suggest its feasibility. A hypothetical MCR for an AEPD derivative could involve the condensation of an ethyl-containing building block, an aldehyde (like formaldehyde), and an amine source, along with a fourth component to construct a more complex scaffold incorporating the AEPD motif. For instance, the well-known Hantzsch ester synthesis is a multicomponent reaction that has been used to create complex heterocyclic structures. nih.gov Similarly, various 4H-pyran derivatives have been synthesized efficiently via a three-component cyclocondensation of an aldehyde, malononitrile, and a β-ketoester. scielo.org.mx The development of a novel MCR could provide a highly convergent and efficient route to functionalized AEPD derivatives.

Derivatization and Functionalization of the AEPD Scaffold

The AEPD molecule contains a primary amine and two primary hydroxyl groups, making it an excellent scaffold for derivatization and the synthesis of more complex molecules, including metal complexes. nih.gov

The structural arrangement of the amino and hydroxyl groups in AEPD allows it to act as an effective chelating ligand for metal ions. Similar to the well-studied compound tris(hydroxymethyl)aminomethane (Tris), AEPD can coordinate with metal centers through the nitrogen atom of the amino group and an oxygen atom from one of the hydroxymethyl groups, forming a stable five-membered chelate ring. jyu.fi This bidentate N,O-coordination is a common binding mode for amino alcohols.

The synthesis of such complexes typically involves reacting a metal salt (e.g., copper(II) nitrate) with the AEPD ligand in a suitable solvent. jocpr.com The resulting coordination geometry can vary, with square-planar, square-pyramidal, or octahedral complexes being possible depending on the metal ion and the presence of other ligands or counter-ions. jyu.fi

A particularly versatile functionalization of AEPD involves its conversion into a dithiocarbamate (B8719985) ligand, which can then be used to form stable complexes with a wide range of transition metals.

The synthesis of the dithiocarbamate ligand is a well-established, two-step process:

Formation of Dithiocarbamic Acid: The primary amine of AEPD reacts with carbon disulfide (CS₂), typically in a polar solvent and in the presence of a base like sodium hydroxide (B78521) or a tertiary amine, to form the corresponding dithiocarbamate salt.

Metal Complexation: The resulting AEPD-dithiocarbamate anion is then reacted with a metal salt, such as a copper(II) or ruthenium(III) chloride, to yield the final metal complex. mdpi.comnih.gov

Dithiocarbamate ligands are powerful chelators, typically binding to metal ions through both sulfur atoms, forming a four-membered ring. nih.gov

Table 3: Synthesis of AEPD-Dithiocarbamate Metal Complexes

| Metal Ion | Precursor Example | Resulting Complex Type | Research Findings on Analogous Complexes |

|---|---|---|---|

| Copper(II) | Copper(II) chloride (CuCl₂) | [Cu(AEPD-DTC)₂] | Copper(II) dithiocarbamate complexes are well-known organometallic compounds used as reagents and precursor materials. americanelements.com |

| Ruthenium(III) | Ruthenium(III) chloride (RuCl₃) | [Ru(AEPD-DTC)₃] or Binuclear Complexes | Binuclear Ru(III) dithiocarbamate complexes have been synthesized and investigated for their unique stereochemical and physical properties, showing potential as antiproliferative agents. mdpi.com Ruthenium(III) readily forms stable complexes with various bidentate ligands. nih.gov |

The resulting metal-dithiocarbamate complexes of AEPD would combine the structural features of the amino-diol with the robust coordination chemistry of the dithiocarbamate moiety, opening avenues for applications in catalysis and materials science. nih.gov

Formation of Amide Linkages and Bio-Conjugates (e.g., Ceramide-Type Compounds)

The primary amine group in AEPD readily undergoes acylation reactions with carboxylic acids or their derivatives to form stable amide bonds. This transformation is fundamental in the synthesis of ceramide analogs. Ceramides are a class of lipid molecules that are essential components of the skin's barrier. Synthetic ceramide-type compounds, derived from amino alcohols like AEPD, are of significant interest in the cosmetics and dermatology fields.

The formation of these amide linkages can be achieved through various synthetic routes. A particularly effective and green approach is the use of lipase-catalyzed N-acylation. Lipases, such as those from Candida antarctica (Novozym 435), have demonstrated high efficiency and regioselectivity in catalyzing the amidation of amino alcohols. researchgate.netnih.gov These enzymatic reactions are often conducted under mild conditions and can be performed in solvent-free systems, which offers environmental and economic advantages. researchgate.net The high selectivity of lipases for the amino group over the hydroxyl groups in amino alcohols is a key advantage, preventing the formation of ester byproducts. nih.gov

In a typical lipase-catalyzed amidation, this compound would be reacted with a fatty acid. The reaction conditions, including temperature, enzyme loading, and the molar ratio of reactants, are crucial for optimizing the yield and selectivity of the desired N-acyl-2-amino-2-ethyl-1,3-propanediol. While specific data for AEPD is not extensively published, studies on similar amino alcohols provide a framework for these reactions.

| Parameter | Typical Range | Reference |

| Catalyst | Immobilized Lipase (e.g., Novozym 435) | researchgate.netnih.gov |

| Acyl Donor | Fatty Acids (e.g., Oleic Acid, Capric Acid) | researchgate.net |

| Temperature | Ambient to 65°C | researchgate.net |

| Solvent | Solvent-free or Hexane | researchgate.net |

| Reaction Time | 4 - 24 hours | researchgate.net |

This table represents typical conditions for lipase-catalyzed amidation of amino alcohols and serves as a general guideline for the synthesis of AEPD-derived amides.

Exploration of Other Functional Group Transformations (e.g., Esterification)

The two primary hydroxyl groups of this compound are available for esterification reactions with carboxylic acids or, more commonly, with more reactive acylating agents like acid anhydrides or acyl chlorides. These reactions lead to the formation of mono- or di-esters, further expanding the range of derivatives obtainable from AEPD.

A widely used and efficient method for the esterification of alcohols is the Steglich esterification, which employs a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), as a coupling agent and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org This method is known for its mild reaction conditions and broad substrate scope. organic-chemistry.org

A proposed general procedure for the esterification of AEPD would involve reacting the amino alcohol with an acid anhydride (B1165640) in the presence of a catalytic amount of DMAP. The reaction can often be performed under solvent-free conditions, which is a significant advantage for industrial applications. organic-chemistry.org

| Parameter | General Condition | Reference |

| Acylating Agent | Acid Anhydride | organic-chemistry.org |

| Catalyst | 4-(N,N-dimethylamino)pyridine (DMAP) | organic-chemistry.org |

| Catalyst Loading | 0.05 - 2 mol% | organic-chemistry.org |

| Stoichiometry | Equimolar amounts of alcohol and acid anhydride | organic-chemistry.org |

| Conditions | Auxiliary base- and solvent-free | organic-chemistry.org |

This table outlines the general conditions for DMAP-catalyzed esterification of alcohols and can be adapted for the esterification of AEPD.

Reaction Mechanism Elucidation in AEPD Chemistry

The elucidation of reaction mechanisms is crucial for optimizing synthetic protocols and understanding the reactivity of a molecule. While specific and detailed mechanistic studies exclusively focused on this compound are not extensively available in the public domain, the general mechanisms for amide and ester formation provide a solid foundation for understanding its chemical behavior.

The mechanism of lipase-catalyzed amidation involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) (serine, histidine, and aspartate) in the lipase active site is responsible for activating the carboxylic acid. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the fatty acid to form a tetrahedral intermediate, which then collapses to release water and form the acyl-enzyme complex. Subsequently, the amino group of AEPD attacks the acyl-enzyme intermediate, leading to the formation of a new tetrahedral intermediate that breaks down to release the N-acylated AEPD and regenerate the free enzyme. The high regioselectivity for the amine is attributed to the specific orientation of the amino alcohol within the enzyme's active site. nih.gov

The DMAP-catalyzed esterification mechanism proceeds through the formation of a highly reactive N-acylpyridinium ion. DMAP, being a more potent nucleophile than the alcohol, attacks the carbonyl carbon of the acid anhydride. This leads to the formation of the N-acylpyridinium intermediate and a carboxylate anion. The alcohol (in this case, the hydroxyl group of AEPD) then attacks the activated acyl group of the pyridinium (B92312) ion, forming the ester and regenerating the DMAP catalyst. The efficiency of this catalysis is attributed to the high reactivity of the N-acylpyridinium intermediate. organic-chemistry.org

The presence of both a nucleophilic amine and hydroxyl groups in AEPD suggests the potential for intramolecular reactions or the need for protecting group strategies in certain synthetic pathways, although the regioselectivity of enzymatic catalysts often mitigates this need. Further computational and experimental studies would be beneficial to provide a more detailed understanding of the specific reaction kinetics and transition states involved in the chemical transformations of this compound.

Sophisticated Characterization and Analytical Techniques in Aepd Research

Spectroscopic Analysis for Structural Elucidation of AEPD and its Derivatives

Spectroscopic techniques are fundamental in determining the structural features of AEPD and its derivatives. These methods probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the context of AEPD and its derivatives, ¹H NMR provides precise information about the chemical environment of the hydrogen atoms (protons) within the molecule.

For instance, in a study of a Schiff base derived from o-vanillin and AEPD, the ¹H NMR spectrum, recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), revealed characteristic signals. plos.org The proton of the -CH=N- group appeared at 8.58 ppm, while the aromatic protons of the phenyl group were observed in the range of 6.97–7.22 ppm. plos.org The protons of the hydroxymethyl groups (–CH₂OH) showed signals between 3.64 and 3.93 ppm, the methoxy (B1213986) group (–OCH₃) at 3.83 ppm, the methylene (B1212753) group (–CH₂–) at 1.62 ppm, and the methyl group (–CH₃) at 0.92 ppm. plos.org This detailed assignment of proton signals is crucial for confirming the successful synthesis and structural integrity of AEPD-based derivatives.

Further research involving Schiff base ligands synthesized from salicylaldehyde (B1680747) derivatives and AEPD also utilized ¹H NMR for characterization. most.gov.bdresearchgate.netresearchgate.net These studies underscore the utility of NMR in verifying the molecular structure of complex AEPD derivatives.

Table 1: ¹H NMR Spectral Data for a Schiff Base Derivative of AEPD plos.org

| Functional Group | Chemical Shift (δ/ppm) |

| –CH=N | 8.58 |

| Ph–H | 6.97–7.22 |

| –CH₂OH | 3.64–3.93 |

| –OCH₃ | 3.83 |

| –CH₂– | 1.62 |

| –CH₃ | 0.92 |

Data obtained in CDCl₃ on a 400 MHz spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For AEPD and its derivatives, FT-IR spectra provide valuable information about the presence of hydroxyl (O-H), amino (N-H), and other characteristic groups.

In the analysis of a Schiff base derived from o-vanillin and AEPD, the FT-IR spectrum (KBr pellet) showed a strong, broad band at 3430 cm⁻¹ corresponding to the O-H stretching vibration. plos.org A strong band at 2925 cm⁻¹ was assigned to C-H stretching, while the characteristic C=N stretching of the imine group appeared at 1637 cm⁻¹. plos.org A weaker band at 1221 cm⁻¹ was attributed to the Ph-O stretching vibration. plos.org

FT-IR spectroscopy has also been instrumental in studying the reaction of AEPD with carbon dioxide, where the formation of bicarbonate and carbamate (B1207046) was confirmed by the appearance of new absorption bands. dergipark.org.trresearchgate.net The technique is also used to characterize metal complexes of AEPD-derived Schiff bases, where shifts in the vibrational frequencies can indicate coordination of the ligand to the metal center. sciencepublishinggroup.comresearchgate.netresearchgate.net

Table 2: FT-IR Spectral Data for a Schiff Base Derivative of AEPD plos.org

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O–H stretch | 3430 |

| C–H stretch | 2925 |

| C=N stretch | 1637 |

| Ph–O stretch | 1221 |

Data obtained from a KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as aromatic rings and double bonds.

In the study of zinc complexes with Schiff bases derived from AEPD, UV-Vis spectra were recorded in ethanol. plos.org The ligands exhibited three main absorption bands in the ranges of 295–298 nm, 324–357 nm, and 419–432 nm, which were attributed to π–π* and n–π* transitions of the aromatic rings and the imino groups. plos.org Upon complexation with zinc, these bands showed a significant blue shift, appearing at 243–283 nm, 277–324 nm, and 375–390 nm. plos.org This shift indicates the coordination of the Schiff base to the zinc ion. Similar applications of UV-Vis spectroscopy have been reported for other metal complexes of AEPD derivatives. sciencepublishinggroup.comppor.azujconline.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species that have unpaired electrons, such as radicals and transition metal complexes.

In the context of AEPD research, ESR spectroscopy has been employed to investigate the effects of amines, including AEPD, on the oxygen-evolving complex in photosystem II. acs.orgnih.gov These studies used low-temperature EPR to monitor the oxidation state of the manganese complex and observe the release of Mn²⁺ ions upon treatment with AEPD, providing insights into the mechanism of inhibition of oxygen evolution. nih.gov

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. These methods are crucial for determining the thermal stability and decomposition behavior of AEPD and its derivatives.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of compounds.

TGA has been applied to study the thermal stability of various materials incorporating AEPD. For example, the thermal stability of hollow fiber membranes used for CO₂ capture, which were in contact with amine solutions including AEPD, was analyzed by TGA. collectionscanada.gc.ca The analysis was conducted from ambient temperature to 950°C at a heating rate of 10 °C/min under air. collectionscanada.gc.ca

In the characterization of metal complexes of Schiff bases derived from AEPD, TGA is used to study their thermal decomposition. plos.orgresearchgate.net For instance, the TGA of zinc complexes with an o-vanillin Schiff base ligand derived from AEPD was performed to understand their thermal stability. plos.org TGA has also been used to assess the thermal stability of fuel and lube additives derived from compounds including AEPD. google.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a pivotal thermoanalytic technique used to investigate the thermal properties of 2-Amino-2-ethyl-1,3-propanediol. wikipedia.org In a DTA experiment, the temperature difference between AEPD and an inert reference material is measured as both are subjected to a controlled temperature program. hitachi-hightech.com The resulting DTA curve, a plot of this temperature difference (ΔT) against temperature, reveals information about physical and chemical changes occurring in the sample, such as melting and decomposition. wikipedia.org

A typical DTA apparatus consists of a sample holder for both the AEPD sample and the reference (often α-alumina), thermocouples to measure temperature, a furnace to provide controlled heating, a temperature programmer, and a recording system. wikipedia.orghitachi-hightech.com As the furnace temperature increases, any endothermic or exothermic event in the AEPD sample will cause a deviation in the ΔT from the baseline. hitachi-hightech.com For instance, the melting of AEPD, which has a reported melting point between 35.00 and 38.00 °C, would be observed as an endothermic peak on the DTA thermogram. fishersci.com The decomposition of the compound at higher temperatures would also be evident. The shape, size, and position of these peaks on the DTA curve are characteristic of the material and provide critical data for quality control and the study of its thermal stability.

Advanced Microscopic and Elemental Compositional Analysis

To comprehend the material properties of AEPD, particularly in its applications within composites or as a surface-modifying agent, advanced microscopic and elemental analysis techniques are indispensable.

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to examine the surface topography of materials at the micro- and nanoscale. nih.govresearchgate.net In the context of AEPD research, FESEM can be employed to visualize the morphology of AEPD-containing polymers, coatings, or nanoparticles. researchgate.netresearchgate.net The technique utilizes a focused beam of electrons to scan the sample surface, and the resulting signals (secondary electrons, backscattered electrons) are collected to form an image. nih.gov

FESEM provides detailed information about the shape, size, and distribution of particles or phases within a material. researchgate.net For example, if AEPD were used in the synthesis of a polymer blend, FESEM could reveal how the AEPD-derived component is dispersed within the polymer matrix, which is crucial for determining the material's mechanical and physical properties. researchgate.net The high resolution of FESEM allows for the observation of fine surface features that would be invisible with conventional scanning electron microscopy. nih.gov

Often coupled with FESEM, Energy-Dispersive X-ray (EDX) Spectroscopy is a powerful technique for determining the elemental composition of a sample. spark904.nlnih.gov When the electron beam from the FESEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of X-rays with energies characteristic of each element present. spark904.nl

EDX analysis of a sample containing AEPD would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), and Oxygen (O), the constituent elements of the compound. drugfuture.comnih.gov The percent composition of AEPD is approximately 50.40% Carbon, 11.00% Hydrogen, 11.75% Nitrogen, and 26.85% Oxygen. drugfuture.com EDX can provide a qualitative and semi-quantitative analysis of these elements on the sample's surface. nih.gov Furthermore, EDX can be used to create elemental maps, which visually display the spatial distribution of different elements across the sample surface. researchgate.net This is particularly useful for confirming the uniform distribution of AEPD in a formulation or for identifying elemental contaminants. researchgate.netresearchgate.net

Table 1: Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Percent Composition |

| Carbon | C | 12.01 | 50.40% |

| Hydrogen | H | 1.008 | 11.00% |

| Nitrogen | N | 14.01 | 11.75% |

| Oxygen | O | 16.00 | 26.85% |

| Data sourced from literature. drugfuture.com |

Chromatographic and Titrimetric Methods for Purity and Quantitative Analysis

Ensuring the purity of AEPD is critical for its intended applications, especially in the pharmaceutical industry. High-Performance Liquid Chromatography and titrimetric analysis are standard methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile analytical technique used to separate, identify, and quantify components in a mixture. For AEPD, HPLC is an effective method for impurity profiling, which involves the detection and quantification of any unwanted substances.

While a specific HPLC method for AEPD is not detailed in the provided search results, a method for a related compound, 3-Chloro-1,2-propanediol, in a drug substance illustrates the general principles. internationaljournalssrg.org Such a method would typically involve a stationary phase (e.g., a C18 column), a mobile phase (a solvent or mixture of solvents), a pump to pass the mobile phase through the column, and a detector to measure the separated components. internationaljournalssrg.org A Refractive Index (RI) detector is often suitable for compounds like AEPD that lack a strong UV chromophore. internationaljournalssrg.org The retention time, the time it takes for a compound to travel through the column, is used for identification, while the peak area is proportional to the concentration. This allows for the precise quantification of impurities.

Titrimetric analysis, a classic and reliable method of quantitative chemical analysis, is frequently used to determine the purity of AEPD. thermofisher.com This method involves the controlled addition of a standard solution (the titrant) to a solution of the AEPD sample until the reaction between the two is complete, as indicated by a color change of an indicator or by an electrochemical endpoint.

For AEPD, a non-aqueous acid-base titration is often employed. thermofisher.com The amino group in AEPD is basic and can be titrated with a standard acid, such as perchloric acid (HClO4), in a non-aqueous solvent. thermofisher.com The purity is then calculated based on the volume of the titrant required to reach the endpoint. Commercial specifications for AEPD often cite a purity of ≥96.0% as determined by this method. thermofisher.comthermofisher.com

Table 2: Purity Specifications for this compound from Different Suppliers

| Supplier | Purity (by Titration) |

| Supplier A | ≥96.0 to ≤104.0% |

| Supplier B | >98.0% |

| Supplier C | min. 98.0 % |

| Data compiled from various commercial sources. thermofisher.comtcichemicals.comtcichemicals.com |

Biological and Pharmaceutical Research Endeavors

Investigation of Biological Activity of AEPD and its Analogs

Research into the biological effects of AEPD and related compounds has uncovered potential therapeutic applications, particularly in the modulation of cellular signaling, inflammation, and vascular integrity.

Modulation of Cellular Pathways and Receptor Agonism (e.g., Sphingosine 1-phosphate (S1P) Receptor Agonism)

Derivatives of 2-Amino-1,3-propanediol (B45262) have been identified as agonists for the sphingosine-1-phosphate (S1P) receptors. google.com S1P and its five associated G-protein-coupled receptors (S1P1-5) are involved in a variety of cellular processes, including cell proliferation, angiogenesis, and the regulation of immune cell trafficking. google.comnih.gov The agonistic activity of these compounds on S1P receptors suggests their potential for therapeutic intervention in conditions where these pathways are implicated. google.com Specifically, the interaction with S1P receptors can lead to the inhibition of adenylate cyclase activity, a mechanism that is involved in nociceptive processing, indicating a potential role in pain management. google.com

Anti-Inflammatory Effects and Mechanisms (e.g., in Acute Lung Injury Models)

The anti-inflammatory potential of compounds targeting pathways involving S1P receptors is an active area of research, particularly in the context of acute lung injury (ALI). nih.govnih.govbioworld.com ALI is characterized by a significant inflammatory response. nih.gov Studies have shown that modulating inflammatory pathways, such as the PI3K/AKT/NF-κB and MAPK signaling pathways, can alleviate inflammatory injury. aging-us.com Prostaglandin D2, for instance, has been shown to provide an anti-inflammatory response in models of ALI by reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. mdpi.com This is relevant as S1P signaling can influence immune responses and inflammation. nih.gov The investigation of S1P receptor agonists and other anti-inflammatory agents in animal models of ALI aims to find new therapeutic strategies for this condition. nih.govbioworld.com

Research on Vascular Permeability Regulation

The regulation of vascular permeability is crucial for maintaining tissue homeostasis, and its dysregulation is a hallmark of inflammatory conditions. nih.govmdpi.com The S1P receptor signaling pathway plays a role in maintaining endothelial barrier integrity. nih.gov Research has shown that various mediators, including angiopoietins and vascular endothelial growth factor (VEGF), regulate the stability of endothelial cell junctions. nih.govmdpi.com For example, Angiopoietin-1 promotes vascular stability and inhibits permeability, while Angiopoietin-2 can act as an antagonist, increasing vascular leakage in the presence of inflammatory cytokines. mdpi.com Given the role of S1P in endothelial function, AEPD and its analogs are of interest for their potential to modulate vascular permeability, particularly in inflammatory states. nih.govmdpi.com

Studies on Antimicrobial Efficacy (e.g., against E. coli and Bacillus subtilis)

The antimicrobial properties of various chemical compounds are a critical area of investigation. While specific studies on the antimicrobial efficacy of 2-Amino-2-ethyl-1,3-propanediol against E. coli and Bacillus subtilis are not extensively detailed in the provided context, the broader field of antimicrobial research often explores compounds with amino groups for such activity. For instance, studies have investigated the antimicrobial action of compounds like 2-bromo-2-nitropropane-1,3-diol (bronopol) against E. coli, revealing mechanisms that involve the oxidation of thiols. nih.gov Other research has focused on phytochemicals and peptides for their ability to inhibit the growth of bacteria such as E. coli. mdpi.commdpi.com

AEPD as a Biochemical Buffer in Enzymatic and Cellular Systems

Beyond its potential therapeutic roles, AEPD and its structural relatives are utilized as buffering agents in biochemical assays due to their ability to maintain a stable pH.

Role in Enzyme Activity Determination (e.g., Alkaline Phosphatase)

Buffers are essential components in assays for determining enzyme activity, as they maintain the optimal pH for the enzymatic reaction. nih.gov 2-Amino-2-methyl-1-propanol (B13486) (AMP), a related compound to AEPD, is commonly used as a buffer in the determination of alkaline phosphatase (ALP) activity. nih.govresearchgate.netnih.gov The assay typically involves the hydrolysis of a substrate like p-nitrophenyl phosphate (B84403) to p-nitrophenol in an alkaline environment, with the rate of p-nitrophenol formation being proportional to the ALP activity. nih.govbiolabo.fr The choice of buffer is critical, as impurities can sometimes interfere with the enzyme's activity. researchgate.netnih.gov For instance, some lots of 2-amino-2-methyl-1-propanol have been found to contain an impurity that inhibits alkaline phosphatase. nih.gov

Application in Electrophoretic Systems (e.g., as a Spacer in Isotachophoresis)nih.gov

Isotachophoresis (ITP) is an analytical technique used to concentrate and separate ionic analytes. wikipedia.org The method involves placing a sample between a leading electrolyte (LE) and a terminating electrolyte (TE). wikipedia.org Analytes separate into distinct, contiguous zones based on their ionic mobility, with all zones migrating at the same velocity. wikipedia.orgnih.gov To improve the separation between analytes with very similar mobilities, "spacer" compounds can be introduced. universiteitleiden.nl These spacers are ions with an intermediate electrophoretic mobility that position themselves between the analyte zones, effectively spacing them apart for better resolution. wikipedia.orguniversiteitleiden.nl

While direct documentation of this compound (AEPD) as a spacer is not prominent, closely related alkanolamines are integral to these systems. For instance, in a capillary isotachophoresis method for separating extracellular vesicles, the structurally similar compound 2-amino-2-methyl-1,3-propanediol (B94268) (also known as ammediol or AMPD) was used to adjust the pH of both the leading and terminating electrolytes to 8.8 and 9.4, respectively. nih.gov The function of such amino alcohols as buffers is critical for establishing and maintaining the pH conditions necessary for the electrophoretic separation to occur effectively. nih.gov

Toxicological Research Methodologies and Findings

The toxicological profile of this compound is evaluated using a combination of direct in vivo testing and computational read-across methods that leverage data from structurally similar compounds.

Direct toxicological assessments for this compound have established its general toxicity profile. In an acute oral toxicity study conducted in female rats according to OECD Guideline 423, the LD50 was determined to be 5,000 mg/kg body weight, with no adverse effects observed up to this dose. echemi.com The acute dermal LD50 in both male and female rabbits was found to be greater than 2,000 mg/kg body weight. echemi.com

While specific data from a reproduction/developmental toxicity screening test for AEPD is not detailed in readily available literature, such studies have been conducted on closely related analogues. For example, a reproductive/developmental toxicity screening test (OECD Guideline 421) was performed on 2-amino-2-(hydroxymethyl)-1,3-propanediol (Trometamol). europa.eu The results of this study on the analogue are often used to assess the risk of related compounds. europa.eu In that key study, the No-Observed-Adverse-Effect Level (NOAEL) for systemic, reproductive, and developmental toxicity was determined to be 1000 mg/kg body weight/day, which was the highest dose tested. universiteitleiden.nleuropa.eu

Table 1: In Vivo Toxicity Data for this compound and a Key Analogue

| Compound | Test Type | Species | Route | Result | Citation |

|---|---|---|---|---|---|

| This compound | Acute Oral Toxicity (OECD 423) | Rat (female) | Oral | LD50 = 5000 mg/kg bw | echemi.com |

| This compound | Acute Dermal Toxicity | Rabbit (male/female) | Dermal | LD50 > 2000 mg/kg bw | echemi.com |

| Trometamol (Analogue) | Reproductive/Developmental Toxicity (OECD 421) | Rat | Oral | NOAEL ≥ 1000 mg/kg bw/day | universiteitleiden.nleuropa.eu |

The read-across approach is a toxicological assessment method used to predict the properties of a "target" chemical by using data from one or more "source" chemicals that are structurally and functionally similar. nih.gov This technique is frequently applied to alkanolamines due to their shared structural features and predictable metabolic pathways. asm.orgepa.gov The validity of a read-across argument hinges on demonstrating high structural similarity, particularly in functional groups and hydrocarbon skeletons, which suggests comparable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

In the context of the U.S. Environmental Protection Agency's (EPA) High Production Volume (HPV) Challenge Program, a read-across approach was utilized for the alkanolamine family. epa.gov In a hazard characterization document, data from supporting chemicals 2-Amino-2-methyl-1,3-propanediol (AMPD) and 2-Amino-2-methyl-1-propanol (AMP) were used to assess the toxicological profile of the sponsored chemical 2-Amino-2-hydroxymethyl-1,3-propanediol (TRIS AMINO). epa.gov This approach is justified by the consistent toxicological profiles observed across these structurally related substances. epa.gov Similarly, the European Chemicals Agency (ECHA) uses read-across data; for example, the toxicological properties for 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) hydrochloride were determined by reading across from data on the free base, Trometamol. europa.eu These established precedents demonstrate a scientifically accepted methodology for evaluating compounds like this compound where specific high-tier data may be unavailable.

Table 2: Examples of Read-Across Applications in the Alkanolamine Chemical Group

| Target Substance (Data Gap) | Source Substance(s) (Analogue with Data) | Justification/Context | Citation |

|---|---|---|---|

| 2-Amino-2-hydroxymethyl-1,3-propanediol (TRIS AMINO) | 2-Amino-2-methyl-1,3-propanediol (AMPD) 2-Amino-2-methyl-1-propanol (AMP) | Used as supporting chemicals in an EPA screening-level hazard characterization due to structural and toxicological similarities. | epa.gov |

| 2-amino-2-(hydroxymethyl)propane-1,3-diol hydrochloride (TRIS-HCl) | 2-amino-2-(hydroxymethyl)propane-1,3-diol (Trometamol) | Used to derive long-term systemic DNELs based on a reproductive/developmental toxicity study in an ECHA registration dossier. | europa.eu |

Industrial and Environmental Research Applications

Carbon Dioxide (CO2) Capture Research

Research into AEPD for CO2 capture focuses on understanding its reaction kinetics and solubility characteristics, which are critical for designing efficient and economically viable absorption processes.

Kinetics of CO2 Absorption in Aqueous AEPD Solutions

The speed at which AEPD reacts with CO2 is a key determinant of its effectiveness as a solvent for carbon capture. Faster kinetics can lead to smaller and more cost-effective absorption equipment.

The kinetics of the reaction between CO2 and aqueous AEPD solutions have been experimentally studied using a wetted-wall column absorber. acs.org This apparatus is instrumental in measuring intrinsic parameters related to absorption processes, such as reaction kinetics and mass transfer coefficients. dtu.dk It provides a well-defined gas-liquid contact area, which is crucial for obtaining accurate kinetic data. In these experiments, a thin film of the AEPD solution flows down the inside of a column, coming into contact with a stream of CO2 gas. acs.orgdtu.dk By measuring the rate of CO2 absorption into the liquid film, researchers can determine the reaction kinetics. acs.org Studies have been conducted at various temperatures, such as 305.15 K, 313.15 K, and 318.15 K, and with AEPD concentrations ranging from 5 to 25 weight percent. acs.org

The general representation of the zwitterion mechanism is as follows:

Zwitterion Formation: CO2 + RNH2 ⇌ RNH2+COO-

Proton Abstraction: RNH2+COO- + B ⇌ RNHCOO- + BH+

(Where RNH2 is AEPD and B is a base)

Based on the zwitterion mechanism, the second-order rate constants (k2) for the reaction between CO2 and AEPD have been calculated. acs.org These constants are a measure of the reaction speed and are crucial for modeling and designing absorption processes. The values of these constants have been determined at different temperatures. acs.org

Table 1: Second-Order Rate Constants (k₂) for the Reaction of CO₂ with Aqueous AEPD Solutions at Various Temperatures

| Temperature (K) | Second-Order Rate Constant (k₂) (m³·kmol⁻¹·s⁻¹) |

|---|---|

| 303.15 | 378 |

| 313.15 | 855 |

| 318.15 | 1278 |

Solubility of CO2 in Aqueous AEPD Solutions

The amount of CO2 that can be dissolved in an aqueous AEPD solution, known as solubility, is another key factor in evaluating its performance as a carbon capture solvent. Higher solubility can lead to more efficient and economical processes.

The solubility of CO2 in aqueous AEPD solutions is influenced by both temperature and the concentration of the AEPD solution. Experimental measurements have shown that CO2 solubility in AEPD solutions generally decreases as temperature increases. researchgate.net For instance, the solubility of CO2 in 10 and 30 mass percent aqueous AEPD solutions was measured at temperatures of 313.15 K, 323.15 K, and 333.15 K. researchgate.net

Conversely, increasing the concentration of AEPD in the solution can lead to a higher CO2 loading capacity. However, higher amine concentrations can also increase the viscosity of the solution, which can negatively impact the absorption rate. The relationship between CO2 partial pressure and CO2 loading (moles of CO2 per mole of amine) demonstrates these effects.

Table 2: Solubility of CO₂ (mol CO₂/mol amine) in Aqueous AEPD Solutions

| CO₂ Partial Pressure (kPa) | 10 mass% AEPD at 313.15 K | 30 mass% AEPD at 333.15 K |

|---|---|---|

| 1 | ~0.1 | ~0.05 |

| 10 | ~0.4 | ~0.2 |

| 100 | ~0.8 | ~0.6 |

| 1000 | ~1.0 | ~0.9 |

| 3000 | ~1.1 | ~1.0 |

Comparative Analysis of AEPD with Other Amine Solvents

In the crucial field of post-combustion CO2 capture, the performance of the solvent is paramount. This compound (AEPD) is one of several amine-based solvents investigated for this purpose. A comparative analysis with other common amines, such as monoethanolamine (MEA), diethanolamine (DEA), and methyldiethanolamine (MDEA), reveals distinct advantages and disadvantages based on various operational parameters.

Key characteristics for comparison include reaction rate with CO2, absorption capacity, heat of reaction, and stability. aidic.it Primary and secondary amines like MEA and DEA generally exhibit faster reaction kinetics with CO2. researchgate.net However, sterically hindered amines like AEPD, while potentially having a slower initial reaction rate, can offer a higher CO2 loading capacity. This is because the steric hindrance around the amino group leads to the formation of less stable carbamates, which can then hydrolyze to form bicarbonates, freeing up the amine to react with more CO2.

The theoretical loading capacity for MDEA, a tertiary amine, is 1 mole of CO2 per mole of amine, whereas for primary and secondary amines like MEA and DEA, it is 0.5 mol CO2/mol amine. aidic.it While specific data for AEPD's loading capacity in direct comparison under identical conditions is not detailed in the provided results, its classification as a primary alkanolamine with steric hindrance suggests a favorable loading profile.

Other important physical properties for comparison include volatility, viscosity, and density. aidic.it Lower volatility is desirable to minimize solvent loss. The boiling points of MEA, DEA, and MDEA are 171 °C, 268 °C, and 247 °C, respectively. aidic.it AEPD has a boiling point of 152-153°C at 10 mmHg. drugfuture.com

The choice of solvent is a trade-off between these factors, with the goal of minimizing the energy required for solvent regeneration, a major cost in the CO2 capture process. aidic.itresearchgate.net

Performance of AEPD in Blended Amine Systems for CO2 Absorption (e.g., with Piperazine)

To enhance the performance of amine-based CO2 capture systems, blending different amines is a common strategy. This approach aims to combine the desirable properties of various amines, such as the high reaction rate of one with the high absorption capacity and low regeneration energy of another. Piperazine (B1678402) (PZ), a cyclic diamine, is a well-known rate promoter and is often blended with other amines. mdpi.commdpi.com

When AEPD is blended with piperazine, the resulting solvent system is expected to exhibit improved CO2 absorption kinetics. Research on similar systems, such as 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), a structurally related sterically hindered amine, blended with piperazine, has shown that the addition of PZ significantly increases CO2 solubility. researchgate.net For instance, the addition of 1.74 wt% of PZ to AHPD solutions increased CO2 solubility by 51%. researchgate.net This suggests that a blend of AEPD and piperazine could offer a synergistic effect, where piperazine accelerates the CO2 absorption rate while AEPD contributes to a high loading capacity.

Studies on other amine blends, such as piperazine with 2-amino-2-methyl-1-propanol (B13486) (AMP), have demonstrated that increasing the concentration of piperazine in the blend significantly enhances the CO2 removal efficiency. mdpi.comkfupm.edu.sa This is attributed to the fast reaction kinetics of piperazine. The performance of these blended systems is often benchmarked against the industry standard, 30 wt.% MEA solution. mdpi.com

The development of a thermodynamic model for a PZ/AEP (N-(2-aminoethyl) piperazine) blend has shown a predicted CO2 cyclic capacity of 0.86 mol/kg for a 5 m PZ/2 m AEP solution, which is comparable to 8 m PZ and significantly higher than the 0.50 mol/kg for 7 m MEA. researchgate.net While this AEP is different from AEPD, the results highlight the potential of piperazine blends to achieve high cyclic capacities.

Corrosion Studies in AEPD-based CO2 Capture Systems (e.g., on Mild Steel)

Corrosion of equipment, particularly components made from carbon steel, is a significant operational challenge in amine-based CO2 capture plants. researchgate.net The corrosive nature of the amine solutions, especially when loaded with CO2, can lead to equipment degradation and increased maintenance costs. mdpi.com Therefore, understanding and mitigating corrosion is crucial for the long-term viability of any new amine solvent system.

Studies on various amine solvents have shown that the corrosivity can vary significantly. For instance, MEA is known to be more corrosive than other amines like MDEA. researchgate.net The corrosion rate is influenced by factors such as amine concentration, CO2 loading, temperature, and the presence of degradation products. utexas.edu Research has indicated a strong correlation between corrosion and amine concentration. utexas.edu

While specific corrosion data for AEPD-based systems on mild steel is not extensively detailed in the provided search results, general principles from studies on other amines can be applied. The formation of a protective layer, such as iron carbonate (FeCO3), on the steel surface can significantly reduce the corrosion rate. researchgate.netutexas.edu The stability and adherence of this layer are critical for long-term protection.

To evaluate the corrosivity of AEPD-based systems, standard corrosion monitoring techniques are employed. These include weight loss measurements and electrochemical techniques. semanticscholar.org

Weight Loss Method: This is the simplest and most direct method for determining corrosion rate. slideshare.net It involves exposing a pre-weighed coupon of the material (e.g., mild steel) to the corrosive environment for a specific duration. slideshare.netmdpi.com After the exposure period, the coupon is removed, cleaned, and re-weighed. The weight loss is then used to calculate the average corrosion rate over the exposure time. slideshare.net This technique provides a time-averaged corrosion rate and is widely used in industrial applications. semanticscholar.org

Electrochemical Techniques: These methods provide more instantaneous corrosion rate data and can offer insights into the corrosion mechanism. semanticscholar.org Common electrochemical techniques include:

Linear Polarization Resistance (LPR): This technique involves applying a small potential perturbation to the corroding electrode and measuring the resulting current. The polarization resistance is inversely proportional to the corrosion current, which can be used to calculate the corrosion rate. semanticscholar.orgresearchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the corroding system over a range of frequencies. The data can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance, which is related to the corrosion rate. mdpi.comresearchgate.net

Potentiodynamic Polarization: This technique involves sweeping the potential of the working electrode and measuring the resulting current to generate a polarization curve. This can provide information about the corrosion potential, corrosion current, and pitting susceptibility of the material. bohrium.com

By using a combination of weight loss and electrochemical techniques, a comprehensive understanding of the corrosion behavior of mild steel in AEPD-based CO2 capture systems can be obtained. researchgate.net

After corrosion testing, it is essential to analyze the surface of the exposed material to understand the nature of the corrosion products and the morphology of the corrosive attack. mdpi.com This is typically done using various surface analysis techniques.

Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface of the corroded sample at high magnification. It can reveal details about the morphology of the corrosion product layer, such as its thickness, porosity, and adherence to the substrate. researchgate.net SEM can also be used to identify localized corrosion phenomena like pitting and cracking. biointerfaceresearch.com

X-ray Diffraction (XRD): XRD is used to identify the crystalline phases present in the corrosion products. researchgate.net This information is crucial for determining the chemical composition of the protective layer, for example, confirming the presence of FeCO3. researchgate.net

By examining the surface of the mild steel coupons after exposure to AEPD solutions, researchers can assess the formation and integrity of any protective films. A dense, uniform, and adherent protective layer is desirable for minimizing corrosion. biointerfaceresearch.com Conversely, a porous or non-adherent layer would offer little protection. The presence of pits or cracks would indicate that the AEPD solution, under the tested conditions, may promote localized corrosion, which can be more damaging than uniform corrosion. biointerfaceresearch.com

Research into AEPD's Role in Polymer Chemistry and Materials Science

Intermediates for Advanced Polymeric Materials

This compound serves as a valuable intermediate in the synthesis of a variety of chemical compounds, including those used in polymer chemistry. drugfuture.cominnospk.com Its bifunctional nature, possessing both a primary amine group and two primary hydroxyl groups, allows it to act as a building block for creating more complex polymeric structures. innospk.com

The amine and hydroxyl functionalities of AEPD can participate in a range of polymerization reactions. For example, the hydroxyl groups can react with dicarboxylic acids or their derivatives to form polyesters, or with diisocyanates to form polyurethanes. The amine group can react with epoxides or be incorporated into polyamide structures. This versatility makes AEPD a candidate for the synthesis of specialty polymers with tailored properties.

The development of advanced polymeric materials often relies on the incorporation of functional monomers that impart specific characteristics to the final polymer. mdpi.commdpi.com The structure of AEPD, with its ethyl group providing some steric bulk and its polar functional groups, can influence the physical and chemical properties of the resulting polymers, such as their solubility, thermal stability, and mechanical properties.

Research in materials science is continuously exploring new monomers and intermediates to create polymers for a wide array of applications, from biodegradable materials to high-performance composites. apmpolymers.comumaine.edu The use of intermediates like AEPD allows for the precise design of polymer architectures to meet the demands of these advanced applications. nih.gov

Research on Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is largely inferred from its physical and chemical properties and through studies on structurally similar amino alcohols. epa.govepa.gov Due to its high water solubility and low vapor pressure, AEPD is expected to be mobile in the environment, primarily partitioning to the water compartment if released. fishersci.comepa.gov

Direct and extensive biodegradability studies specifically on this compound are not widely available in the reviewed literature. However, its environmental persistence is considered unlikely. fishersci.com The U.S. Environmental Protection Agency (EPA) has assessed chemicals that are structurally and chemically similar, such as 2-Amino-2-hydroxymethyl-1,3-propanediol (TRIS AMINO) and 2-Amino-2-methyl-1,3-propanediol (B94268) (AMPD). epa.govepa.gov For these related compounds, biodegradation is the expected ultimate fate upon environmental release into the water compartment. epa.gov This expectation is based on structure-biodegradability relationships measured for similar compounds. epa.gov Research on other types of propanediols, such as polyesters synthesized from 2-methyl-1,3-propanediol, has also shown biodegradation in seawater, further supporting the general biodegradability of propanediol-based structures. mdpi.com Given the structural similarities, AEPD is also anticipated to undergo biodegradation in aquatic environments.

Investigations into the environmental release of AEPD are informed by its use in various industrial manufacturing processes and its chemical properties. Potential release pathways exist during its use in the manufacturing of paints, coatings, fabricated metal products, and agricultural chemicals. nih.gov

Due to its physical properties, any environmental release would predominantly affect the water compartment. epa.gov Key properties influencing its environmental distribution include:

High Water Solubility: Facilitates its movement within aquatic systems. fishersci.comepa.gov

Low Vapor Pressure: Results in negligible partitioning to the air. epa.govepa.gov

Low Partition Coefficients (log Kow): Indicates a low potential for bioaccumulation in aquatic organisms. epa.gov

Fugacity modeling conducted on similar amino alcohols predicts that upon release, the distribution to air, soil, and sediment would be negligible (<0.1% for each), with the substance partitioning almost entirely to water (100.0%). epa.gov Therefore, industrial release pathways of concern are primarily related to wastewater discharges from facilities where AEPD is used as a pH buffer, emulsifying agent, or chemical intermediate.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations for Mechanistic Insights (e.g., CO2 Capture)

Molecular dynamics (MD) simulations have been employed to understand the mechanistic details of CO2 capture using aqueous solutions of sterically hindered amines like AEPD. These simulations provide insights into the reaction mechanisms leading to carbamate (B1207046) formation and dissociation. While direct MD simulation studies specifically on AEPD are not extensively documented in the provided results, the principles derived from studies on similar amines like 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD) and 2-amino-2-methyl-1-propanol (B13486) (AMP) are highly relevant. nih.gov These studies highlight the crucial role of water in the reaction dynamics, a factor often underestimated in earlier computational models. nih.gov The simulations help in understanding the trends in CO2 capture and release among different amine solutions. nih.gov

Density Functional Theory (DFT) Calculations for Reaction Energetics and Equilibria

Density Functional Theory (DFT) has been a powerful tool for investigating the reaction energetics and equilibria of CO2 with amines. For the related compound 2-amino-2-methyl-1-propanol (AMP), DFT calculations have been used to study the structural and electronic properties of its carbamate. researchgate.netrsc.org These calculations, often combined with solvation models, help in understanding the mechanisms of CO2 absorption and the stability of the resulting carbamate in aqueous solutions. researchgate.net Similar DFT approaches are applicable to AEPD to determine the thermodynamics of its reaction with CO2.

Chemical reaction kinetics of CO2 with aqueous solutions of AEPD have been studied using a wetted-wall column absorber. kaist.ac.kr The second-order rate constants were determined at different temperatures, as shown in the table below. kaist.ac.krkaist.ac.kr

| Temperature (K) | Second-Order Rate Constant (k₂) (m³/kmol·s) |

| 303.15 | 378 |

| 313.15 | 855 |

| 318.15 | 1278 |

This table presents the second-order rate constants for the reaction of CO2 with aqueous AEPD solutions at various temperatures. kaist.ac.krkaist.ac.kr

DFT calculations are crucial for predicting the stability of the carbamate formed upon the reaction of AEPD with CO2. By analyzing the electronic structure and bonding, the relative stability of the carbamate can be assessed. researchgate.net Furthermore, the basicity (pKa value) of the amine, a key factor in its reactivity towards CO2, can be predicted using computational methods. While specific DFT studies on AEPD's carbamate stability and basicity are not detailed in the search results, research on the analogous AMP demonstrates that these properties can be effectively investigated. researchgate.net The steric hindrance provided by the ethyl group in AEPD is expected to lead to the formation of a less stable carbamate compared to unhindered primary amines, a characteristic feature of sterically hindered amines that facilitates lower regeneration energy in carbon capture processes. researchgate.net

Conformational Analysis and Molecular Structure-Activity Relationship (SAR) Studies

Conformational analysis of AEPD helps in understanding its three-dimensional structure and how it influences its reactivity. The spatial arrangement of the amino and hydroxyl groups, along with the ethyl substituent, is critical for its interaction with CO2. Structure-Activity Relationship (SAR) studies, informed by computational analysis, can elucidate how modifications to the molecular structure of AEPD would affect its CO2 capture performance. For instance, the steric hindrance offered by the ethyl group is a key structural feature that influences its classification as a sterically hindered amine, leading to favorable kinetics and thermodynamics for CO2 capture and release. researchgate.net DFT simulations on the related compound 2-amino-2-methyl-1,3-propanediol have been used to determine its most stable conformer and analyze its vibrational parameters. researchgate.net

Emerging Research Directions and Future Challenges

Development of Novel AEPD-Derived Compounds with Enhanced Selectivity and Efficacy

Researchers are actively engaged in synthesizing new compounds derived from AEPD to create molecules with improved performance in specific applications. The inherent structural features of AEPD, including its primary amine and two hydroxyl groups, make it a versatile building block for creating a diverse range of derivatives. solubilityofthings.com

One significant area of focus is the development of Schiff bases from AEPD. Schiff bases are compounds formed by the condensation of a primary amine with an aldehyde or ketone. These AEPD-derived Schiff bases and their subsequent metal complexes are being investigated for their biological activities. sciencepublishinggroup.com For instance, studies on zinc(II) complexes with Schiff bases derived from AEPD and salicylaldehyde (B1680747) or its derivatives have shown potential in DNA binding, suggesting applications as metallo-intercalators. researchgate.net The goal is to design these novel compounds with enhanced selectivity, meaning they interact more specifically with their intended target, and increased efficacy, requiring smaller amounts to achieve the desired effect.

Another avenue of research involves the creation of AEPD derivatives for use as immunosuppressants. google.com The objective is to develop novel 2-amino-1,3-propanediol (B45262) compounds that exhibit strong immunosuppressive action with fewer side effects. google.com Furthermore, AEPD serves as a precursor in the synthesis of other complex molecules, including bi-triazole compounds. The development of these derivatives is driven by the need for more effective and targeted pharmaceuticals.

The versatility of AEPD also extends to the synthesis of zwitterionic buffers and polyamines, which have applications in various biological and chemical systems. google.com The ability to modify the structure of AEPD allows for the fine-tuning of properties such as solubility and buffering capacity.

Table 1: Examples of AEPD-Derived Compounds and Their Research Focus

| Derivative Class | Research Focus | Potential Application |

| Schiff Bases and Metal Complexes | Enhanced biological activity, DNA binding. sciencepublishinggroup.comresearchgate.net | Anticancer agents, catalysts. researchgate.net |

| Substituted 2-amino-1,3-propanediols | Immunosuppressive action with reduced side effects. google.com | Pharmaceuticals. google.com |

| Zwitterionic Buffers | Improved buffering capacity and stability. google.com | Biological research, diagnostics. google.com |

| Bi-triazole compounds | Precursor for complex molecule synthesis. | Pharmaceuticals. |

Integration of AEPD in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing chemical research and industrial processes. AEPD is being explored for its potential role in more sustainable chemical applications. solubilityofthings.comajpsonline.com

One of the most researched areas is the use of aqueous AEPD solutions for carbon dioxide (CO2) capture. researchgate.netbohrium.com This is a critical technology for mitigating greenhouse gas emissions from industrial sources like fossil-fueled power plants. bohrium.com Studies have investigated the solubility of CO2 in AEPD solutions at various temperatures and concentrations, comparing its performance to other amines like monoethanolamine (MEA) and 2-amino-2-methyl-1-propanol (B13486) (AMP). researchgate.net Research indicates that AEPD can have a higher CO2 loading capacity than MEA and AMPD at higher partial pressures. Blending AEPD with other compounds like piperazine (B1678402) (PZ) has been shown to significantly enhance the rate of CO2 absorption. bohrium.com

Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring of AEPD Reactions

To optimize chemical reactions involving AEPD, it is crucial to understand their kinetics and mechanisms in real-time. Advanced analytical techniques that allow for in situ monitoring are becoming increasingly important. mt.com These methods enable scientists to observe the reaction as it happens, providing valuable data on reaction rates, the formation of intermediates, and the influence of various parameters. spectroscopyonline.com

For reactions involving AEPD, such as CO2 absorption or the synthesis of its derivatives, techniques like Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be used to track the concentration of reactants and products over time. mt.com This real-time data is essential for developing accurate kinetic models and optimizing reaction conditions to improve yield and efficiency.

The use of advanced imaging techniques, such as those being developed for monitoring electrochemical reactions, could also be adapted for studying AEPD-related processes. researchgate.net These techniques can provide spatial and temporal information about the reaction, offering a more complete picture of the chemical transformations occurring.

Elucidation of AEPD's Role in Complex Biological Networks Beyond Known Applications

While AEPD has known biological applications, such as its use in cell culture media and as an intermediate for pharmaceuticals, there is ongoing research to understand its broader role in complex biological systems. solubilityofthings.com The structural similarity of AEPD to naturally occurring amino alcohols suggests that it may interact with various biological pathways.

Current research is exploring the potential of AEPD and its derivatives to interact with biological macromolecules like DNA. researchgate.net The ability of AEPD-derived metal complexes to bind to DNA opens up possibilities for their use in therapeutic applications. researchgate.net Further investigation is needed to elucidate the specific mechanisms of these interactions and their downstream effects on cellular processes.

The development of novel AEPD-based compounds with immunosuppressive properties also points to its potential to modulate the immune system. google.com Understanding how these compounds interact with immune cells and signaling pathways is a key area for future research. This could lead to the development of new treatments for autoimmune diseases and organ transplant rejection. google.com

The challenge lies in moving beyond the current understanding of AEPD's function as a buffer or a synthetic building block to uncover its more subtle and complex roles within biological networks. This will require a combination of experimental approaches, including proteomics, metabolomics, and systems biology, to map the interactions of AEPD and its derivatives within the cell.

Addressing Engineering Challenges in Large-Scale Industrial Applications of AEPD

The transition from laboratory-scale synthesis and application to large-scale industrial production presents a number of engineering challenges that must be addressed. openaccessjournals.comclevr.com These challenges encompass process optimization, cost-effectiveness, and ensuring consistent product quality.

For the industrial use of AEPD in CO2 capture, a major challenge is the energy required for solvent regeneration. mdpi.com Developing energy-efficient regeneration processes is crucial for the economic viability of this technology on a large scale. This involves optimizing the design of the absorption and stripping columns and potentially developing new solvent formulations with lower heats of reaction.

Scaling up the production of AEPD itself requires careful consideration of reaction conditions, purification methods, and waste management. advancionsciences.com Ensuring a high-purity product is essential for its use in pharmaceutical applications. cir-safety.org The initial capital investment for large-scale production facilities can also be a significant barrier. openaccessjournals.com

Addressing these engineering hurdles will be critical for realizing the full industrial potential of AEPD and its derivatives, from sustainable chemical processes to the manufacturing of advanced materials and pharmaceuticals.

Q & A

Q. What laboratory methods are recommended for synthesizing 2-Amino-2-ethyl-1,3-propanediol?

AEPD can be synthesized via reductive amination of 2-ethyl-1,3-propanediol with ammonia under catalytic hydrogenation conditions. Alternative routes include nucleophilic substitution of halogenated precursors (e.g., 2-chloro-2-ethyl-1,3-propanediol) with ammonia. Reaction optimization requires precise control of pH (8–10), temperature (60–80°C), and catalyst selection (e.g., Raney nickel) to maximize yield .

Q. How can AEPD be purified for high-purity applications in biochemical studies?

Purification typically involves recrystallization using water or ethanol as solvents, leveraging its high solubility (2500 g/L in water at 20°C). For trace impurity removal, column chromatography (silica gel, methanol:chloroform eluent) or vacuum distillation (boiling point ~151°C at 10 mmHg) is recommended. Purity validation via HPLC (C18 column, UV detection at 210 nm) ensures ≥99% purity for sensitive experiments .

Q. What are the key physicochemical properties of AEPD critical for buffer preparation?

Key properties include:

- pKa : ~8.5–9.0 (amine group), enabling effective buffering in pH 7.5–9.5 ranges.

- Solubility : 2500 g/L in water (20°C), with miscibility in alcohols.

- Thermal stability : Decomposition onset at >200°C. These parameters should be verified experimentally via potentiometric titration and differential scanning calorimetry (DSC) for application-specific optimization .

Advanced Research Questions

Q. How can CO₂ absorption kinetics using AEPD be experimentally characterized?

Use a stirred-cell reactor with gas-liquid interface monitoring. Key parameters:

- Temperature : 298–323 K (critical for Arrhenius analysis).

- AEPD concentration : 0.5–2.0 M in aqueous solutions.

- CO₂ partial pressure : 10–100 kPa. Measure absorption rates via pressure drop methods or online conductivity probes . Data fitting to second-order kinetics models (e.g., termolecular mechanism) quantifies rate constants .

Q. What is the impact of blending AEPD with piperazine (PZ) on CO₂ capture efficiency?